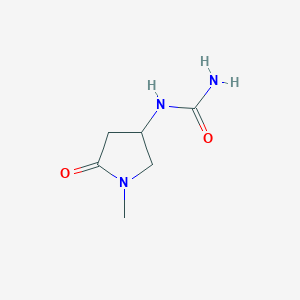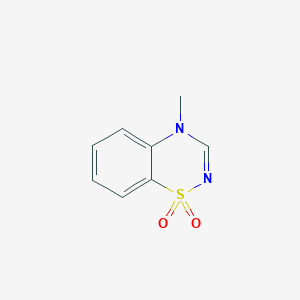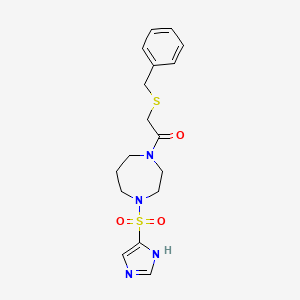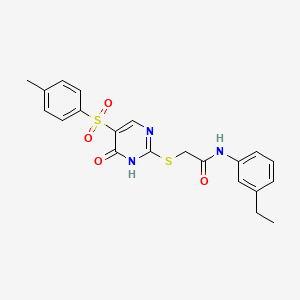
4-Bromo-N,N-diisopropyl-3-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N,N-diisopropyl-3-methoxyaniline is a chemical compound with the CAS Number: 1820686-18-7 . It has a molecular weight of 286.21 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C13H20BrNO . The InChI code for this compound is 1S/C13H20BrNO/c1-9(2)15(10(3)4)11-6-7-12(14)13(8-11)16-5/h6-10H,1-5H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 286.21 . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved resources.Applications De Recherche Scientifique
Structural and Computational Studies on α-Aminophosphonates
α-Aminophosphonates, closely related to 4-Bromo-N,N-diisopropyl-3-methoxyaniline, have been synthesized and studied for their structural, computational, and potential biological applications. These compounds, obtained through a one-pot reaction involving 4-bromobenzaldehyde, diisopropylphosphite, and aniline derivatives, exhibit significant geometrical similarity and form centrosymmetric supramolecular dimers in their crystal structures. Computational studies, including density functional theory (DFT) calculations, were conducted to explore their electronic and optical properties. Molecular docking studies suggested these aminophosphonates could interact with SARS-CoV-2 proteins, indicating potential for developing antiviral agents Alkhimovaa, Babashkinab, & Safin, 2021.
Synthesis and Characterization of Schiff Bases
Research on Schiff bases derived from isophthalaldehyde and 4-bromoaniline, a compound structurally similar to this compound, has shown these compounds have moderate antibacterial activities against human pathogenic bacteria. The synthesis involves the reaction between isophthalaldehyde and appropriate aniline derivatives, followed by characterization through physico-chemical and spectroscopic methods. This study highlights the potential of these Schiff bases in antibacterial applications Salehi, Amoozadeh, Salamatmanesh, Kubicki, Dutkiewicz, Samiee, & Khaleghian, 2015.
Development of Photostabilizers for PVC
The synthesis of new thiophene derivatives, including a compound structurally related to this compound, has demonstrated their effectiveness as photostabilizers for poly(vinyl chloride) (PVC). These materials significantly reduce the level of photodegradation of PVC films, indicating their potential in enhancing the durability of PVC products against UV radiation. The study presents a promising approach to PVC photostabilization, contributing to the development of more durable plastic materials Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015.
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-3-methoxy-N,N-di(propan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-9(2)15(10(3)4)11-6-7-12(14)13(8-11)16-5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISSPYUMCDROMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC(=C(C=C1)Br)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-chlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2597543.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2597544.png)

![(E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2597550.png)
![1-benzyl-3-(4-chlorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2597551.png)
![N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2597552.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2597555.png)

![N-(3-Methoxyspiro[3.3]heptan-1-yl)prop-2-enamide](/img/structure/B2597559.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2597561.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)
